molecular formula C16H16FN3O B2539892 1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile CAS No. 1359864-64-4

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile

Cat. No. B2539892
CAS RN: 1359864-64-4
M. Wt: 285.322
InChI Key: SQHWWCMOVOJZNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization, functional group transformations, and nitrile addition. Researchers have employed various strategies, such as ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Detailed synthetic routes and reaction conditions are documented in the literature.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point lies within a specific range (e.g., 85–87°C) .
  • NMR Spectra : Proton and carbon-13 NMR spectra provide insights into its chemical environment and connectivity .

Scientific Research Applications

Antimicrobial Activities

This compound is a quinolone carboxylic acid derivative of the “oxacin” family, bearing a fluorine atom and a pyrrol-1-yl moiety at the 6 and 7 positions respectively . It exhibits high activity against Gram-positive bacteria, Enterobacteriaceae, Proteus, and Pseudomonas . Its antimicrobial spectrum is superior to those of nalidixic acid, piromidic acid, and pipemidic acid .

Treatment of Urinary Tract Infections

The compound is a potent fluorinated quinolone antibacterial agent useful in the management of urinary tract infections . This is due to its high activity against a variety of bacteria that are often responsible for these infections .

Treatment of Systemic Infections

In addition to urinary tract infections, this compound is also effective in managing systemic infections . This is likely due to its broad-spectrum antimicrobial activity .

Drug Discovery

The pyrrolidine ring in this compound is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Increased Three-Dimensional Coverage

The non-planarity of the pyrrolidine ring in this compound contributes to the increased three-dimensional (3D) coverage . This phenomenon, known as “pseudorotation”, is particularly useful in drug discovery .

Contribution to Stereochemistry

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . This is important as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthesis of Other Compounds

The compound can be used as a precursor in the synthesis of other compounds . For example, it can be synthesized starting from 2-fluoro-5-nitroaniline .

Crystallography Studies

The compound can be used in crystallography studies . For example, colorless block-like single crystals suitable for X-ray analysis were obtained after several weeks .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-4-6-20/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWWCMOVOJZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile

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